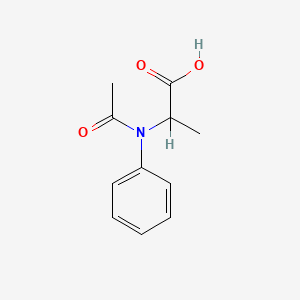

2-(Acetylanilino)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorescent Amino Acid Research

2-(Acetylanilino)propanoic acid has been utilized in the field of fluorescent amino acid research. A study demonstrated its incorporation into proteins using Saccharomyces cerevisiae, highlighting its potential for studying protein structure, dynamics, and interactions both in vitro and in vivo. This approach is applicable to various fluorophores in prokaryotic and eukaryotic organisms, facilitating biochemical and cellular studies (Summerer et al., 2006).

Stereoisomer Separation

Another research application involves the separation of stereoisomers of related compounds. For example, the separation of stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid was achieved using reverse phase high-performance liquid chromatography, indicating the potential for analytical and preparative applications in stereochemistry (Davadra et al., 2011).

Synthesis and Crystal Structure Analysis

The compound 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of 2-(Acetylanilino)propanoic acid, was synthesized to improve chemical stability and liposolubility. Its crystal structure and stereochemistry were determined using X-ray single crystal diffraction analysis, underscoring the importance of this compound in structural chemistry (Chen et al., 2016).

Neurotoxicity Studies

In neurotoxicity research, the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a neurotoxin, was achieved from α-acetamidoacrylic acid. This work aids in understanding neurotoxic compounds and their impact on biological systems (Hu & Ziffer, 1990).

Chemical Reaction Studies

2-(Acetylanilino)propanoic acid has been studied in the context of chemical reactions, such as the reaction of 2-aminobenzophenones with aliphatic acids, leading to the formation of various quinoline derivatives. This showcases its role in synthetic organic chemistry and the development of new compounds (Ishiwaka et al., 1970).

Solubility and Model Correlation Studies

Research on 2-amino-3-methylbenzoic acid, closely related to 2-(Acetylanilino)propanoic acid, investigated its solubility in various solvents. This study is crucial for understanding the purification processes of similar compounds (Zhu et al., 2019).

Electrochemical Studies

2-Propanol, a related compound, was studied for its electrooxidation on Pt surfaces. This research contributes to the understanding of electrochemical behaviors of complex molecules, relevant in fields like electrocatalysis and energy storage (Reis et al., 2010).

properties

IUPAC Name |

2-(N-acetylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12(9(2)13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRDVTGIBRIYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429310.png)

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2429311.png)

![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2429315.png)

![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2429317.png)

![3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2429323.png)

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)

![3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2429325.png)

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)

![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)